(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
Description
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring two distinct pharmacophores:
- Pyrrolidine moiety: Functionalized at position 3 with a pyrimidin-4-yloxy group, introducing hydrogen-bonding and electron-deficient aromatic characteristics.
This structural duality suggests applications in kinase inhibition, neurotransmitter modulation, or antimicrobial activity, though specific biological data for this compound remain unreported in the provided evidence. Its synthesis likely involves coupling an isoxazole-carboxylic acid derivative with a substituted pyrrolidine amine, analogous to methods described for related compounds .
Properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(14-8-15(25-21-14)12-2-1-5-18-9-12)22-7-4-13(10-22)24-16-3-6-19-11-20-16/h1-3,5-6,8-9,11,13H,4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCIQVSYLKPWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure comprising an isoxazole ring, pyridine, and pyrrolidine moieties. Its chemical formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.31 g/mol
Research indicates that this compound may exhibit various biological activities, primarily through the modulation of specific biochemical pathways. Here are some notable mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anticancer Effects : Preliminary data indicate that the compound could inhibit cell proliferation in certain cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds in vitro, demonstrating that derivatives of pyridine and isoxazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested a potential for developing new antimicrobial agents based on this scaffold.
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| (5-(Pyridin-3-yl)isoxazol-3-yl) | 32 µg/mL | Staphylococcus aureus |
| (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl) | 16 µg/mL | Escherichia coli |
Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory potential of isoxazole derivatives, revealing that these compounds could significantly reduce pro-inflammatory cytokine production in macrophages.
| Compound | Cytokine Inhibition (%) | Cell Line |
|---|---|---|
| (5-(Pyridin-3-yl)isoxazol-3-yl)(...) | 45% | RAW 264.7 |
| Control | 10% | RAW 264.7 |
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound interacts with various biological targets, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Binding Affinity
Research into the binding affinity of similar compounds has shown promising results:
| Compound | Binding Affinity (Ki) | Target |
|---|---|---|
| (5-(Pyridin-3-yl)isoxazol-3-yl)(...) | 50 nM | GPCR Type A |
| Control | >100 nM | GPCR Type A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Differentiation
Bioactivity and Selectivity
- Sodium Channel Blockers : The triazine-benzoisoxazole derivative () exhibits anticonvulsant activity via sodium channel blockade, attributed to the electron-deficient triazine core and lipophilic benzoisoxazole . In contrast, the pyrimidinyloxy group in the target compound may favor kinase or protease interactions due to its hydrogen-bonding capacity.
- Orexin Antagonists: Compounds in (e.g., entry 29) with quinoxaline-pyrrolidine and isoxazole motifs show orexin receptor antagonism, critical for sleep regulation. The target compound lacks the quinoxaline moiety, suggesting divergent targeting .
Structural and Electronic Features
- Isoxazole Substituents: Pyridine at position 5 (target compound) vs.
- Pyrrolidine vs. Piperidine : The pyrrolidine ring in the target compound (5-membered) imposes greater conformational rigidity compared to piperidine (6-membered) in , influencing bioavailability and metabolic stability .
Preparation Methods
Cyclocondensation of β-Diketone Derivatives
A prevalent route involves treating β-diketone precursors with hydroxylamine under acidic conditions. For example, 3-(pyridin-3-yl)-1,3-diketones react with hydroxylamine hydrochloride in ethanol at 80°C, yielding regiospecific isoxazole formation. This method achieves yields of 78–85% but requires stringent temperature control to avoid pyridine ring decomposition.
Mechanistic Insight :
$$
\text{β-Diketone} + \text{NH}2\text{OH} \xrightarrow{\text{HCl, EtOH}} \text{Isoxazole} + \text{H}2\text{O}
$$
Protonation of the carbonyl oxygen initiates nucleophilic attack by hydroxylamine, followed by cyclization and dehydration.
Multicomponent Reaction (MCR) Strategies
Ultrasound-assisted MCRs using InCl₃ catalysis (20 mol%) in 50% EtOH at 40°C enable rapid assembly of isoxazole derivatives. Ethyl acetoacetate, hydrazine hydrate, and pyridine-3-carbaldehyde undergo condensation under ultrasonic irradiation (25 kHz, 250 W), achieving 92% yield in 20 minutes. This green chemistry approach minimizes side products compared to thermal methods.
Preparation of 3-(Pyrimidin-4-yloxy)pyrrolidine
Pyrrolidine Functionalization
The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives, followed by O-arylation with pyrimidin-4-ol:
- Cyclization :
$$ \text{1,4-Dibromobutane} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{Pyrrolidine} $$ (Yield: 68%). - O-Arylation :
$$ \text{Pyrrolidin-3-ol} + \text{4-Chloropyrimidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Pyrimidin-4-yloxy)pyrrolidine} $$ (Yield: 74%).
Optimization Note :
Microwave-assisted heating (160°C, 20 min) enhances reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes.
Coupling of Isoxazole and Pyrrolidine Moieties
Carboxamide Bond Formation
The final step involves coupling the isoxazole carboxylic acid with the pyrrolidine amine using EDCI/HOBt in anhydrous THF:
$$
\text{Isoxazole-COOH} + \text{Pyrrolidine-NH}_2 \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound}
$$
Reaction Conditions :
Purification :
Column chromatography (SiO₂, EtOAc/hexane 3:7) followed by recrystallization from ethanol yields >99% purity.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A patent-pending method (WO2020254408A1) describes a tandem cyclization/coupling protocol using Pd(OAc)₂/Xantphos catalysis:
Solid-Phase Synthesis
Immobilizing the pyrrolidine scaffold on Wang resin enables iterative coupling steps, achieving 65% overall yield with automated purification.
Industrial-Scale Optimization Challenges
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Yield (%) | 82 | 68 |
| Purity Post-Purification | >99% | 95% |
Key challenges include exothermic control during cyclization and solvent recovery in MCRs. Continuous flow reactors are under investigation to improve scalability.
Spectroscopic Characterization and QC Protocols
Critical Analytical Data :
Q & A
Q. What are the standard synthetic routes for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : The synthesis involves three key steps:
- Isoxazole ring formation : A [3+2] cycloaddition between an alkyne and nitrile oxide under reflux conditions (e.g., acetonitrile, 80°C, 12 h).
- Pyrimidine introduction : Nucleophilic substitution of 4-chloropyrimidine with a pyrrolidine intermediate, using NaH as a base in DMF (room temperature, 4 h).
- Pyrrolidine functionalization : Reductive amination to form the methanone linkage, employing Pd/C catalysis under hydrogen atmosphere.
Yield optimization requires careful control of stoichiometry and reaction times .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments and confirms connectivity of the isoxazole, pyrimidine, and pyrrolidine moieties.
- Mass spectrometry (HRMS) verifies molecular weight (e.g., ESI+ mode, m/z calculated for C₁₈H₁₆N₄O₃: 352.12).
- X-ray crystallography resolves stereochemistry, particularly for the pyrrolidine-pyrimidine ether linkage.
- IR spectroscopy detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the key functional groups influencing reactivity?
- Methodological Answer :
- Isoxazole ring : Susceptible to electrophilic substitution at the 5-position due to electron-withdrawing effects.
- Pyrimidine ether : The oxygen atom facilitates hydrogen bonding with biological targets (e.g., kinases).
- Pyrrolidine-methanone : The carbonyl group participates in nucleophilic acyl substitution reactions.
Reactivity can be modulated by substituent effects on pyridin-3-yl and pyrimidin-4-yl groups .
Advanced Research Questions
Q. How can reaction yields be optimized during pyrrolidine-pyrimidine ether synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields (≥85%) by enhancing thermal efficiency .
- Catalyst screening : Pd(OAc)₂ with Xantphos ligand increases coupling efficiency in Suzuki-Miyaura reactions (yield: 78% vs. 52% without ligand).
- Solvent optimization : DMF/THF (1:3) minimizes side-product formation during nucleophilic substitution .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
- Structural analogs : Test derivatives (e.g., pyridine vs. pyrimidine substitutions) to isolate activity-contributing groups.
- Computational docking : Use Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase), identifying key binding residues (e.g., Lys721) that explain variability .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predicts binding poses and affinity scores (∆G ≤ -8.5 kcal/mol suggests strong inhibition).
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2 Å indicates stable binding).
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C, sampling at 0, 24, 48 h. Analyze via HPLC (C18 column, 254 nm).
- Thermal stability : Use TGA/DSC to determine decomposition temperature (Td > 200°C indicates suitability for oral formulations).
- Light sensitivity : Expose to UV (365 nm) for 72 h; monitor photodegradation by LC-MS .
Q. What strategies mitigate cytotoxicity while retaining efficacy?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the pyridin-3-yl group with less lipophilic substituents (e.g., morpholine) to reduce off-target effects.
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility and reduce acute toxicity.
- In vitro screening : Use MTT assays on HEK293 cells (normal) vs. HeLa cells (cancer) to assess selectivity (SI ≥ 5 indicates therapeutic window) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
